2-[[4-(dimethylamino)phenyl]sulfonylamino]-N,N-dimethylacetamide
Description
2-[[4-(dimethylamino)phenyl]sulfonylamino]-N,N-dimethylacetamide is an organic compound known for its applications in various scientific fields. It features a sulfonamide group attached to a dimethylamino phenyl ring, which is further connected to a dimethylacetamide moiety. This structure imparts unique chemical properties, making it valuable in synthetic chemistry and potential pharmaceutical applications.
Properties
IUPAC Name |
2-[[4-(dimethylamino)phenyl]sulfonylamino]-N,N-dimethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3S/c1-14(2)10-5-7-11(8-6-10)19(17,18)13-9-12(16)15(3)4/h5-8,13H,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQAFQVZEDBXFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)S(=O)(=O)NCC(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(dimethylamino)phenyl]sulfonylamino]-N,N-dimethylacetamide typically involves the following steps:
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Formation of the Sulfonamide Intermediate
Reactants: 4-(dimethylamino)benzenesulfonyl chloride and N,N-dimethylacetamide.
Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The sulfonyl chloride is added dropwise to a solution of N,N-dimethylacetamide and triethylamine in an inert solvent like dichloromethane, under cooling to maintain a low temperature (0-5°C). The mixture is then stirred at room temperature for several hours.
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Purification
- The crude product is purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-[[4-(dimethylamino)phenyl]sulfonylamino]-N,N-dimethylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The dimethylamino group can be oxidized to form N-oxides or reduced to form secondary amines.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Hydrolysis Conditions: Strong acids like hydrochloric acid or bases like sodium hydroxide.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of secondary amines.
Hydrolysis: Formation of sulfonic acids and amines.
Scientific Research Applications
2-[[4-(dimethylamino)phenyl]sulfonylamino]-N,N-dimethylacetamide has several applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide moiety.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of 2-[[4-(dimethylamino)phenyl]sulfonylamino]-N,N-dimethylacetamide involves its interaction with biological targets through its sulfonamide group. This group can mimic the structure of para-aminobenzoic acid, allowing it to inhibit enzymes such as dihydropteroate synthase in bacteria, thereby exhibiting antimicrobial properties. The dimethylamino group can enhance its binding affinity to specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-(dimethylamino)benzenesulfonamide: Lacks the acetamide moiety but shares the sulfonamide group.
N,N-dimethylacetamide: Lacks the sulfonamide group but shares the acetamide structure.
Sulfanilamide: A simpler sulfonamide compound used as an antimicrobial agent.
Uniqueness
2-[[4-(dimethylamino)phenyl]sulfonylamino]-N,N-dimethylacetamide is unique due to the combination of its sulfonamide and dimethylacetamide groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound in both synthetic and medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
